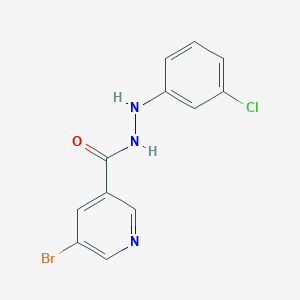
Pdcd4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pdcd4-IN-1 is a useful research compound. Its molecular formula is C12H9BrClN3O and its molecular weight is 326.57g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy
-
Breast Cancer :
- Studies have demonstrated that overexpression of PDCD4 leads to reduced cell proliferation and increased apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. The inhibition of eIF4A by PDCD4 results in decreased translation of growth-promoting factors, effectively suppressing tumorigenesis .
- Lung Cancer :
- Thyroid Cancer :
Case Studies
| Study | Cancer Type | Findings | Implications |
|---|---|---|---|
| Study 1 | Breast Cancer | Overexpression of PDCD4 reduced proliferation and induced apoptosis in T47D cells. | Suggests potential for this compound as a therapeutic agent in breast cancer. |
| Study 2 | Lung Cancer | This compound inhibited p62 expression, promoting apoptosis in A549 cells. | Highlights its role in targeting metabolic pathways in lung cancer therapy. |
| Study 3 | Thyroid Cancer | Low PDCD4 expression linked to poor outcomes; combined with BRAF status for better prognosis. | Indicates utility as a prognostic biomarker in clinical settings. |
Properties
Molecular Formula |
C12H9BrClN3O |
|---|---|
Molecular Weight |
326.57g/mol |
IUPAC Name |
5-bromo-N'-(3-chlorophenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9BrClN3O/c13-9-4-8(6-15-7-9)12(18)17-16-11-3-1-2-10(14)5-11/h1-7,16H,(H,17,18) |
InChI Key |
VYRKESGWNTVDIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















